N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

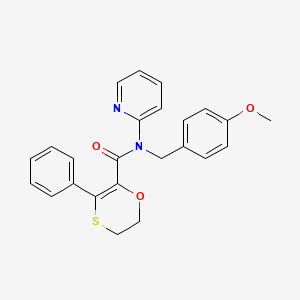

N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core—a six-membered ring containing sulfur and oxygen atoms. The molecule is substituted with a phenyl group at position 3, a pyridin-2-yl group, and a 4-methoxybenzyl moiety on the carboxamide nitrogen (Fig. 1).

Properties

Molecular Formula |

C24H22N2O3S |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C24H22N2O3S/c1-28-20-12-10-18(11-13-20)17-26(21-9-5-6-14-25-21)24(27)22-23(30-16-15-29-22)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |

InChI Key |

HWXOVNMYVXIOLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable dihydroxy or dithiol precursor.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide.

Attachment of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive functional groups:

-

Carboxamide group : Susceptible to hydrolysis (acidic or basic conditions) to form carboxylic acids or amines.

-

Methoxybenzyl group : May undergo demethylation (e.g., using BBr₃) or oxidation (e.g., H₂O₂).

-

Pyridin-2-yl group : Can participate in nucleophilic aromatic substitution or metal-catalyzed coupling.

-

Oxathiine ring : Prone to oxidation (e.g., mCPBA) or ring-opening under harsh conditions (e.g., strong bases) .

Bromination

-

Reactivity : The oxathiine ring undergoes regioselective bromination at the 3-position (anti to sulfur) when treated with Br₂. The 5-position reacts more slowly, while the 4-position is unreactive .

-

Implications : Brominated derivatives are precursors for cross-coupling reactions.

| Position | Reactivity | Key Observation |

|---|---|---|

| 3-position | High | Electrophilic substitution |

| 5-position | Moderate | Slower reaction rate |

Substitution and Modification Reactions

-

Hydrogen Bonding/π–π Stacking : The carboxamide and pyridin-2-yl groups enable non-covalent interactions , critical for biological target binding.

-

Oxidation : The oxathiine ring oxidizes to form 1,2-oxathiine 2,2-dioxides , enhancing stability and altering reactivity .

-

Substitution : The methoxybenzyl group can undergo demethylation or substitution (e.g., with Grignard reagents).

Stability and Degradation

-

Thermal Stability : The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or acidic/basic environments.

-

Light Sensitivity : Oxathiine derivatives with conjugated systems exhibit photochromic behavior , though this compound’s specific response is unreported .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique oxathiine ring structure that contributes to its biological activity. The synthesis typically involves multi-step organic reactions including:

- Formation of the oxathiine ring : Utilizing sulfene addition reactions to enaminone substrates.

- Substitution reactions : Introducing various substituents at the nitrogen and carbon positions to enhance pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxathiine have shown effectiveness against various bacterial strains, including resistant strains like MRSA and VRE. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies suggest that oxathiine derivatives may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting specific signaling pathways involved in tumor growth. Investigations into structure-activity relationships have identified key structural features that enhance cytotoxicity against cancer cell lines.

Anti-inflammatory Effects

Compounds related to N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide have demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

Antibacterial Agents

Given its promising antimicrobial activity, this compound could be developed as a new class of antibiotics targeting resistant bacterial infections.

Anticancer Therapeutics

Ongoing research into its cytotoxic effects could lead to the development of novel anticancer drugs, particularly for hard-to-treat tumors.

Anti-inflammatory Medications

The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxathiine derivatives, this compound exhibited MIC values comparable to existing antibiotics against Gram-positive bacteria. This highlights its potential as an alternative treatment option for resistant infections.

Case Study 2: Cancer Cell Line Testing

Testing against multiple cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways, suggesting mechanisms that could be exploited for cancer therapy development.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the 5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold but differ in substituents and oxidation states:

*Note: Molecular formula and weight for the target compound are inferred as ~C24H23N2O3S (MW ~437.5) based on structural analogs.

Key Observations:

- Substituent Diversity : The pyridin-2-yl group in the target compound and contrasts with thiophen-2-ylmethyl in , altering electronic properties (pyridine’s basicity vs. thiophene’s aromaticity).

- Functional Groups : Fluorine () and methoxy groups (target compound, ) influence lipophilicity and metabolic resistance.

Pharmacological Implications (Inferred from Structural Features)

While direct activity data for the target compound is unavailable, analogs provide insights:

- Dihydropyridine Derivatives (e.g., AZ257, AZ331 in ): These feature a 1,4-dihydropyridine core with thioether linkages. Though structurally distinct from oxathiine derivatives, their calcium channel-blocking activity suggests that sulfur-containing heterocycles may target ion channels or enzymes.

- Sulfone Modifications : Compounds like and with 4,4-dioxide groups may exhibit enhanced binding to polar active sites (e.g., kinases or proteases) due to increased hydrogen-bonding capacity .

Physicochemical Properties

Available data for analogs reveals trends:

- Molecular Weight : Ranges from 423.6 () to 445.5 (), influenced by substituents like fluorine (+18.9 g/mol vs. hydrogen).

- Polarity: Sulfone derivatives () are likely more polar than non-oxidized analogs, impacting membrane permeability.

- Thermal Properties : Melting/boiling points are unreported, but methoxy and fluorine groups typically elevate melting points due to crystalline packing .

Biological Activity

The compound N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a member of the oxathiine family, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

- Oxathiine Ring : A heterocyclic structure that contributes to the compound's reactivity and biological properties.

- Pyridine Moiety : Known for its role in various biological activities, including enzyme inhibition.

- Methoxybenzyl Group : This substituent may enhance lipophilicity and biological interactions.

The molecular formula is , and its molecular weight is 344.44 g/mol.

Antibacterial Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, a study on N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives demonstrated potent activity against Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus (MRSA) . These findings suggest that the oxathiine core may contribute to antibacterial efficacy.

Anticancer Activity

The anticancer potential of oxathiine derivatives has been explored in various studies. A related compound demonstrated anti-tumor activity against murine sarcoma models . The mechanism of action for many oxathiine derivatives often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Enzyme Inhibition

Inhibition of specific enzymes such as inosine monophosphate dehydrogenase (IMPDH) has been noted in compounds structurally related to this compound. This enzyme plays a vital role in purine nucleotide synthesis, and its inhibition can lead to reduced cell proliferation in immune responses .

Study 1: Antibacterial Efficacy

A study evaluated a series of oxathiine derivatives for their antibacterial properties. The results showed that modifications on the methoxybenzyl group significantly influenced the antibacterial potency against various strains. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.41 μg/mL against MRSA .

Study 2: Anticancer Mechanism

In another investigation, a related compound was tested for its anticancer effects on melanoma cells. The results indicated that the compound inhibited cell growth at low nanomolar concentrations. Mechanistic studies suggested that the compound interfered with microtubule dynamics, leading to apoptosis in cancer cells .

Research Findings Summary

| Activity | Compound | Target Organism/Cell Line | Outcome |

|---|---|---|---|

| Antibacterial | N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl) | Staphylococcus aureus (MRSA) | MIC = 0.41 μg/mL |

| Anticancer | Related oxathiine derivative | Melanoma cells | Inhibited growth at nM range |

| Enzyme Inhibition | Analogous compounds | IMPDH | Low nanomolar potency |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-methoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide, and what key intermediates are involved?

- Answer : The synthesis typically involves multi-step sequences, such as:

- Step 1 : Condensation of a pyridine-2-carboxamide derivative with a substituted benzylamine under reflux conditions .

- Step 2 : Cyclization using reagents like thionyl chloride or polyphosphoric acid to form the 5,6-dihydro-1,4-oxathiine ring .

- Key intermediates include N-(4-methoxybenzyl)pyridine-2-carboxamide and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should researchers prioritize?

- Answer :

- 1H/13C NMR :

- Aromatic protons (pyridyl and methoxybenzyl groups) appear at δ 7.0–8.5 ppm .

- The oxathiine ring’s methylene protons show splitting patterns at δ 4.0–5.0 ppm .

- IR Spectroscopy :

- C=O stretch at ~1650–1700 cm⁻¹ (amide and oxathiine carbonyl) .

- Mass Spectrometry :

- Molecular ion peak at m/z 407.45 (calculated for C24H23N2O3S) .

Q. What safety precautions are essential when handling this compound in the lab?

- Answer :

- Skin/Eye Protection : Use nitrile gloves and goggles; rinse contaminated skin with soap/water for 15 minutes .

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., during cyclization) .

- First Aid : For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting patterns in NMR?

- Answer :

- Multi-Technique Validation : Cross-validate NMR data with 2D-COSY or HSQC to assign coupling patterns and confirm stereochemistry .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental results .

- Case Example : In thieno[2,3-b]pyridine derivatives, unexpected J values were resolved by identifying conformational flexibility in the oxathiine ring .

Q. What experimental design considerations are critical for optimizing the compound’s yield in large-scale synthesis?

- Answer :

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of pyridine-2-carboxamide to benzylamine to avoid side reactions .

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates .

- Temperature Control : Cyclization steps require strict temperature gradients (e.g., 0°C → 80°C over 2 hours) to prevent ring-opening .

- Table 1 : Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–16 hrs | <70% → >90% |

| Catalyst (PPA) | 5 mol% | Reduces byproducts |

| Purification | Column chromatography (EtOAc/hexane) | Purity >98% |

Q. How can researchers investigate the compound’s potential as a kinase inhibitor, and what in vitro assays are most informative?

- Answer :

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to the compound’s pyridyl and amide motifs .

- Assay Design :

- Fluorescence Polarization : Measure competitive binding against ATP-competitive probes .

- Kinase-Glo Luminescent : Quantify ATP depletion to assess inhibition efficacy .

- Positive Control : Compare with known inhibitors (e.g., Gefitinib for EGFR) to benchmark IC50 values .

Q. What strategies can address low solubility in aqueous buffers during pharmacological studies?

- Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Prodrug Modification : Introduce hydroxyl or phosphate groups to the methoxybenzyl moiety for improved hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.